molecular formula C5H11ClFN B6314576 (1R,3S)-3-fluorocyclopentanamine;hydrochloride CAS No. 2088965-72-2

(1R,3S)-3-fluorocyclopentanamine;hydrochloride

Cat. No.: B6314576
CAS No.: 2088965-72-2
M. Wt: 139.60 g/mol
InChI Key: MVFFVXDWLQQNEH-UYXJWNHNSA-N
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Description

(1R,3S)-3-Fluorocyclopentanamine hydrochloride is a fluorinated cyclopentane derivative with a stereospecific amine group. Fluorinated cyclopentane derivatives are often explored for their enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

Key features of the compound:

  • Molecular formula: C₅H₁₁ClFN (inferred from cyclopentane backbone with fluorine and amine hydrochloride substituents).
  • Stereochemistry: The (1R,3S) configuration ensures specificity in binding interactions, critical for pharmacological activity.
  • Applications: Fluorinated amines are frequently used as intermediates in drug development, particularly for antiviral or anti-inflammatory agents .

Properties

IUPAC Name

(1R,3S)-3-fluorocyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFFVXDWLQQNEH-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-fluorocyclopentanamine;hydrochloride typically involves the use of chiral sources and specific reaction conditions to ensure the correct stereochemistry. One common method includes the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method is favored for its high atom economy, mild reaction conditions, and high optical purity of the product.

Industrial Production Methods

For industrial production, the preparation method involves a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine . This route is cost-effective due to the availability and affordability of raw materials. The process is designed to be scalable, ensuring stable quality and high optical purity suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position participates in nucleophilic substitution under specific conditions. For example:

  • CsF-Mediated Fluorine Exchange : In tert-butanol/acetonitrile mixtures, cesium fluoride facilitates fluorination of triflate intermediates via S<sub>N</sub>2 mechanisms, though elimination side reactions may occur .

  • Halogenation : Thionyl chloride or phosphorus tribromide can replace fluorine with chlorine or bromine under controlled conditions, yielding halogenated cyclopentane derivatives.

Key Conditions :

Reaction TypeReagents/ConditionsMajor Products
Fluorine substitutionCsF, Kryptofix 222, 90°C 3-Halocyclopentanamine derivatives
HalogenationSOCl<sub>2</sub>, PBr<sub>3</sub>Chlorinated/brominated analogues

Elimination Reactions

The compound undergoes elimination to form unsaturated intermediates:

  • HF Elimination : Heating with strong bases (e.g., NaOH) removes HF, generating a cyclopentene derivative. This reaction is critical in enzyme inactivation mechanisms, where fluoride elimination produces reactive olefins that form covalent adducts with biological targets .

Example Pathway :
(1R,3S)-3-Fluorocyclopentanamine → (via base) → Cyclopentene intermediate + HF

Enzyme Inactivation Mechanisms

The compound acts as a mechanism-based inactivator for aminotransferases, such as ornithine aminotransferase (OAT) and GABA aminotransferase (GABA-AT) :

  • Fluoride Elimination : The fluorine atom is expelled, forming a 1,1′-difluoroolefin intermediate.

  • Conjugate Addition : The olefin reacts with active-site residues (e.g., Arg180 in OAT), forming a covalent adduct that irreversibly inhibits the enzyme .

Kinetic Parameters for Inactivation (Analogous Compound) :

Compoundk<sub>inact</sub> (min<sup>−1</sup>)K<sub>I</sub> (mM)k<sub>inact</sub>/K<sub>I</sub> (min<sup>−1</sup>mM<sup>−1</sup>)
FCP 0.011 ± 0.0010.053 ± 0.0220.21

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions, releasing the free amine:

  • Deprotonation : Under basic conditions (pH > 10), the ammonium group loses a proton, regenerating the free amine.

  • Protonation : The amine remains protonated in acidic environments, enhancing solubility for biochemical applications.

Solubility Profile :

  • Water: >50 mg/mL (hydrochloride form)

  • Organic solvents: Limited solubility in apolar solvents (e.g., hexane) .

Reductive and Alkylation Reactions

The primary amine undergoes functionalization:

  • Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH<sub>4</sub> to form secondary amines.

  • Acylation : Acetyl chloride or acetic anhydride converts the amine to an acetamide derivative.

Reaction Table :

Reaction TypeReagentsProductYield
Reductive aminationBenzaldehyde, NaBH<sub>4</sub>N-Benzyl derivative75–85%
AcylationAcetic anhydride3-Fluorocyclopentanamine acetamide90%

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 200°C, releasing NH<sub>3</sub> and HF .

  • pH Sensitivity : Stable in pH 4–8; rapid degradation occurs in strongly acidic (pH < 2) or basic (pH > 12) conditions .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
(1R,3S)-3-fluorocyclopentanamine;hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of various derivatives that can be utilized in further chemical reactions .

Table 1: Key Synthetic Applications

Application AreaDescription
Organic SynthesisUsed as an intermediate for synthesizing biologically active compounds.
AgrochemicalsPotential application in the development of new agrochemical agents.
Specialty ChemicalsUtilized in creating specialty chemicals with specific functionalities.

Biological Research

Bioactive Compound Investigations
Research has indicated that this compound may possess bioactive properties, making it a candidate for various biological applications. Studies have focused on its potential antimicrobial and anticancer activities, suggesting that it could be developed into therapeutic agents .

Mechanism of Action
The compound's mechanism may involve interaction with specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects .

Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth at certain concentrations, highlighting its potential use as a lead compound for developing new antibiotics.

Medicinal Chemistry

Therapeutic Potential
The compound has been studied for its role as an enzyme inhibitor or receptor modulator. Its fluorinated structure enhances lipophilicity and selectivity, which are desirable traits in drug design .

Table 2: Potential Therapeutic Applications

Application AreaDescription
Enzyme InhibitionInvestigated for its ability to inhibit specific enzymes involved in disease pathways.
Receptor ModulationExplored as a modulator for receptors related to neurological disorders.

Industrial Applications

Agrochemical Development
this compound is also being explored for its potential in agrochemical formulations. The compound's unique properties may contribute to the development of novel pesticides or herbicides that are more effective and environmentally friendly .

Mechanism of Action

The mechanism of action of (1R,3S)-3-fluorocyclopentanamine;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Fluorinated Cyclopentane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Application/Use Reference
(1R,3S)-3-Aminocyclopentanol hydrochloride C₅H₁₂ClNO 153.61 Contains hydroxyl group instead of fluorine; used in rheumatoid arthritis drug synthesis. Intermediate for 6-aminopyridine-3-thiazole
(1S,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid hydrochloride C₇H₁₂ClFNO₂ 211.63 Combines fluorine with carboxylic acid and aminomethyl groups. Potential antiviral agent

Key Differences :

  • The hydroxyl group in (1R,3S)-3-aminocyclopentanol hydrochloride increases polarity, reducing lipophilicity compared to the fluorinated target compound .
  • The carboxylic acid in (1S,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylic acid hydrochloride introduces ionizable functionality, altering bioavailability .

Cyclopropane-Based Fluorinated Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Application/Use Reference
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₀Cl₂FN 222.09 Aromatic chloro-fluorophenyl substituent; cyclopropane ring increases strain. Not specified; likely CNS-targeting agent
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride C₉H₁₁ClFN 187.64 Simpler fluorophenyl substituent; lower molecular weight. Research compound

Key Differences :

  • Aromatic substituents (e.g., 4-fluorophenyl) may improve binding to hydrophobic enzyme pockets but increase metabolic oxidation risks .

Ethynyl and Alkyl-Substituted Cyclopentanes

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Application/Use Reference
rac-(1R,3S)-3-Ethynylcyclopentan-1-amine hydrochloride C₇H₁₁ClN 159.62 Ethynyl group adds sp-hybridized carbon; high reactivity. Synthetic intermediate
tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride C₁₁H₂₂ClNO₂ 235.75 Bulky tert-butyl group enhances lipophilicity; cyclohexane backbone. Peptide synthesis

Key Differences :

  • Ethynyl groups enable click chemistry applications but may reduce in vivo stability .
  • tert-Butyl esters in cyclohexane derivatives improve membrane permeability but complicate synthesis .

Biological Activity

(1R,3S)-3-fluorocyclopentanamine;hydrochloride is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique stereochemistry contributes to its biological activity, making it a subject of interest for the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is characterized by its chiral structure, which influences its interactions with biological targets. The hydrochloride salt form enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can function as an inhibitor or activator , modulating various biological pathways:

  • Enzyme Inhibition : The compound has been investigated for its role in inhibiting enzymes such as GABA-aminotransferase (GABA-AT), demonstrating significant efficacy compared to related compounds .
  • Receptor Binding : Its stereochemistry allows it to fit into active sites of receptors, influencing their activity and potentially leading to therapeutic effects.

Therapeutic Potential

Research indicates that this compound may have applications in treating various conditions:

  • Neurological Disorders : As an inhibitor of GABA-AT, it shows promise in modulating neurotransmitter levels, which could be beneficial for conditions like epilepsy or anxiety disorders .
  • Pain Management : The compound has been explored as a precursor for synthesizing opioid receptor antagonists, suggesting potential applications in pain management therapies .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • GABA-AT Inhibition Study : A study demonstrated that a derivative of this compound was approximately 25 times more effective than its parent structure in inhibiting GABA-AT, indicating significant potential for neurological applications .
  • Opioid Receptor Antagonist Development : Research on related compounds has shown that modifications to the cyclopentane structure can lead to potent opioid receptor antagonists, underscoring the importance of this compound as a synthetic building block .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Starting Materials : Optically active precursors are often used to ensure high enantiomeric purity.
  • Reactions : Common methods include asymmetric cleavage reactions and Mitsunobu reactions to introduce the amine functionality while maintaining stereochemistry .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
GABA-AT InhibitionEffective inhibitor with enhanced binding affinity
Opioid Receptor AntagonismPotential precursor for developing antagonists
Neurological ApplicationsPossible treatment for epilepsy and anxiety disorders

Q & A

Q. Key Challenges :

  • Stereochemical Purity : Racemization during fluorination can occur; monitored via polarimetry or chiral HPLC.
  • Byproduct Mitigation : Impurities from incomplete fluorination are minimized via column chromatography or recrystallization.

Q. Validation :

  • X-ray Crystallography : Confirms absolute configuration (e.g., SHELXL refinement ).
  • NMR Spectroscopy : 19F^{19}\text{F}-NMR distinguishes fluorine environments, while 1H^{1}\text{H}-NMR confirms cyclohexane chair conformations .

Basic Question: How is enantiomeric excess (ee) determined for (1R,3S)-3-fluorocyclopentanamine hydrochloride?

Methodological Answer:
Enantiomeric purity is critical for pharmacological studies. Common analytical methods include:

Chiral HPLC :

  • Column: Chiralpak® IA or IB (cellulose-based).
  • Mobile Phase: Hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid.
  • Detection: UV at 254 nm; retention times compared to racemic standards.

Circular Dichroism (CD) :

  • Measures Cotton effects at 210–230 nm to confirm enantiomeric identity.

Polarimetry :

  • Specific rotation ([α]D25_{D}^{25}) compared to literature values for (1R,3S) configuration.

Q. Experimental Design :

  • In Vitro Assays : Competitive binding assays using 3^3H-labeled MK-801 (for NMDA receptors).
  • Molecular Dynamics (MD) : Simulations (e.g., AMBER) quantify ligand-receptor interaction energies.

Contradiction Note :
Some studies report reduced potency due to steric hindrance from fluorine; this is resolved by comparing fluorination at alternative positions (e.g., 2- vs. 3-fluorine) .

Advanced Question: How can conflicting crystallographic and spectroscopic data on stereochemical assignments be resolved?

Methodological Answer:
Discrepancies arise from:

Crystal Packing Effects : X-ray data may reflect solid-state conformations, while NMR captures solution-state dynamics.

Dynamic Equilibria : Chair-to-boat transitions in solution alter NMR splitting patterns.

Q. Resolution Workflow :

Cross-Validation : Compare X-ray (SHELXL-refined ) and NOESY NMR data for axial/equatorial fluorine positioning.

DFT Calculations : Optimize geometries using Gaussian09; match computed 19F^{19}\text{F} chemical shifts to experimental NMR.

Variable-Temperature NMR : Identify conformational flexibility by observing signal coalescence at elevated temperatures.

Basic Question: What safety protocols are recommended for handling (1R,3S)-3-fluorocyclopentanamine hydrochloride?

Methodological Answer:
Based on OSHA and GHS guidelines :

PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.

Ventilation : Use fume hoods to prevent inhalation of hydrochloride aerosols.

Spill Management : Neutralize with sodium bicarbonate; collect residues in approved hazardous waste containers.

Storage : -20°C in airtight, light-resistant containers; stability ≥2 years .

Q. Emergency Response :

  • Skin Contact : Rinse with 0.9% saline for 15 minutes; monitor for irritation.
  • Ingestion : Administer activated charcoal (1 g/kg) and seek medical attention.

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